molecular formula C18H17ClFNO4 B2956670 (2E)-N-(3-chloro-4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide CAS No. 329778-43-0

(2E)-N-(3-chloro-4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide

Cat. No.: B2956670
CAS No.: 329778-43-0
M. Wt: 365.79
InChI Key: SITHJWGSGTUAEP-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2E)-N-(3-chloro-4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a cinnamanilide derivative characterized by:

  • Anilide moiety: A 3-chloro-4-fluorophenyl group, providing halogenated aromatic substitution.
  • This structure combines halogen atoms (Cl, F) with methoxy groups, balancing lipophilicity and electronic effects. Such substitutions are common in antimicrobial and enzyme-inhibiting agents .

Properties

IUPAC Name

(E)-N-(3-chloro-4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClFNO4/c1-23-15-8-11(9-16(24-2)18(15)25-3)4-7-17(22)21-12-5-6-14(20)13(19)10-12/h4-10H,1-3H3,(H,21,22)/b7-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SITHJWGSGTUAEP-QPJJXVBHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=CC(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NC2=CC(=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClFNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-(3-chloro-4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-4-fluoroaniline and 3,4,5-trimethoxybenzaldehyde.

    Condensation Reaction: The aniline derivative undergoes a condensation reaction with the benzaldehyde derivative in the presence of a base, such as sodium hydroxide, to form the corresponding Schiff base.

    Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the intermediate amine.

    Amidation: The intermediate amine is reacted with an acylating agent, such as acetic anhydride, under acidic conditions to form the final enamide product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

(2E)-N-(3-chloro-4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenolic derivatives.

    Reduction: The double bond in the enamide can be reduced to form the corresponding amide.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Phenolic derivatives with hydroxyl groups replacing methoxy groups.

    Reduction: Saturated amide derivatives.

    Substitution: Compounds with nucleophiles replacing chloro or fluoro groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2E)-N-(3-chloro-4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The presence of multiple functional groups allows for diverse interactions with biological macromolecules.

Comparison with Similar Compounds

Comparison with Structural Analogs

Halogenated Anilides
  • (2E)-N-[3-Fluoro-4-(trifluoromethyl)phenyl]-3-phenylprop-2-enamide (Compound 10): Exhibited superior antibacterial activity against Staphylococcus aureus and MRSA compared to ampicillin . The trifluoromethyl group enhances lipophilicity but may reduce solubility.
  • (2E)-N-(4-bromo-3-chlorophenyl)-3-phenylprop-2-enamide (Compound 11) :

    • Showed significant cytotoxicity in THP1-Blue™ NF-κB cells .
    • Comparison : Bromine’s bulkiness may increase steric hindrance, whereas the target compound’s fluorine substitution offers a smaller atomic radius, possibly reducing off-target toxicity.
Methoxy-Substituted Analogs
  • 2-Chlorophenyl (2E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate: Demonstrated dual cholinesterase inhibition (AChE IC₅₀ = 46.18 µM; BChE IC₅₀ = 32.46 µM) . Comparison: The target compound’s amide linkage (vs. ester) may enhance metabolic stability, prolonging half-life .
  • Comparison: The target compound’s single chloro/fluoro substitution (vs. di/tri-halogenation) likely reduces cytotoxicity while retaining anti-inflammatory activity.

Structural Isomerism and Activity

  • Positional Isomers of Trimethoxyphenyl Groups :
    • (2E)-N-(3-Chloro-4-fluorophenyl)-3-(2,3,4-trimethoxyphenyl)acrylamide :
  • A positional isomer with methoxy groups at 2,3,4-positions instead of 3,4,5.

Physicochemical and ADMET Properties

Compound logD₇.₄ (Predicted) Key Substituents Bioactivity Highlights
Target Compound ~2.8 3-Cl-4-F-anilide; 3,4,5-OMe-cinnamide Antimicrobial (inferred); ChE inhibition (potential)
Compound 10 () ~3.5 3-F-4-CF₃-anilide; phenyl-cinnamide Antibacterial (IC₅₀ < ampicillin)
2-Chlorophenyl enoate () ~2.2 2-Cl-anilide; 3,4,5-OMe-cinnamate AChE/BChE inhibition (IC₅₀ ~30–46 µM)
Compound 20 () ~4.0 2,6-Br-3-Cl-4-F-anilide; phenyl Anti-inflammatory (NF-κB inhibition)
  • Lipophilicity Trends :
    • The target compound’s logD₇.₄ (~2.8) is lower than trifluoromethyl analogs (e.g., Compound 10: ~3.5), suggesting better aqueous solubility and oral bioavailability .
    • Methoxy groups increase hydrophobicity, but the amide bond counterbalances this by introducing hydrogen-bonding capacity .

Enzyme Inhibition Potential

  • Cholinesterase Inhibition: Trimethoxycinnamates (e.g., 2-chlorophenyl ester) show activity due to methoxy groups interacting with the enzyme’s peripheral anionic site .
  • Antimicrobial Mechanisms :

    • Halogenated anilides disrupt bacterial membrane integrity or inhibit DNA gyrase.
    • The 3,4,5-trimethoxyphenyl group may synergize with halogens via dual-target inhibition .

Biological Activity

The compound (2E)-N-(3-chloro-4-fluorophenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enamide is a synthetic derivative with potential pharmacological applications. This article explores its biological activity, focusing on its mechanism of action, efficacy in various biological models, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's IUPAC name reflects its complex structure, which includes a prop-2-enamide backbone substituted with a chloro-fluorophenyl group and a trimethoxyphenyl moiety. Its molecular formula is C17H18ClFNO3C_{17}H_{18}ClFNO_3, and it exhibits significant lipophilicity due to the presence of multiple aromatic rings.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The specific biological activities of this compound have been investigated in various studies.

Anticancer Activity

A key area of interest is the compound's potential as an anticancer agent. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. For instance:

  • In vitro studies : The compound demonstrated cytotoxic effects against several cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values indicating potent activity (specific values to be determined from experimental data).

The proposed mechanism involves the inhibition of critical signaling pathways associated with tumor growth. Similar compounds have been shown to target the Epidermal Growth Factor Receptor (EGFR) pathway, which is crucial in many cancers.

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the compound's efficacy. Modifications to the phenyl groups and the introduction of electron-withdrawing groups like chlorine and fluorine have been associated with enhanced biological activity.

ModificationEffect on Activity
Addition of chloro groupIncreased binding affinity to target proteins
Presence of trimethoxy groupsEnhanced solubility and bioavailability

Case Studies

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
  • Mechanistic Insights : Another investigation utilized Western blot analysis to assess the activation of apoptotic markers in treated cells. The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic factors.

Safety and Toxicology

Preliminary toxicity assessments are crucial for determining the safety profile of any new drug candidate. In vitro cytotoxicity tests revealed that the compound exhibited low toxicity in normal cell lines at therapeutic concentrations.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.